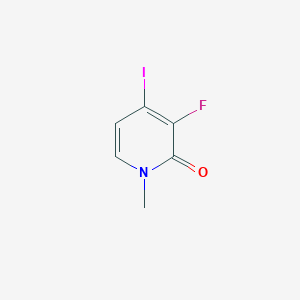

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC13887031

Molecular Formula: C6H5FINO

Molecular Weight: 253.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5FINO |

|---|---|

| Molecular Weight | 253.01 g/mol |

| IUPAC Name | 3-fluoro-4-iodo-1-methylpyridin-2-one |

| Standard InChI | InChI=1S/C6H5FINO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3 |

| Standard InChI Key | ODWMRXHPUOUCRT-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=C(C1=O)F)I |

| Canonical SMILES | CN1C=CC(=C(C1=O)F)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-4-iodo-1-methylpyridin-2-one, reflects its substitution pattern: a fluorine atom at position 3, an iodine atom at position 4, and a methyl group at the nitrogen atom of the pyridinone ring. The canonical SMILES string (CN1C=CC(=C(C1=O)F)I) confirms this arrangement, while the InChIKey (ODWMRXHPUOUCRT-UHFFFAOYSA-N) provides a unique identifier for database searches. X-ray crystallography of analogous iodopyridinones reveals planar ring geometries, with halogen atoms inducing slight distortions due to steric and electronic effects .

Table 1: Molecular Properties of 3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅FINO | |

| Molecular Weight | 253.01 g/mol | |

| IUPAC Name | 3-fluoro-4-iodo-1-methylpyridin-2-one | |

| SMILES | CN1C=CC(=C(C1=O)F)I | |

| InChIKey | ODWMRXHPUOUCRT-UHFFFAOYSA-N | |

| PubChem CID | 124089725 |

Synthesis and Manufacturing

Direct Fluorination Strategies

A patented method (US10160695B2) describes the synthesis of meta-fluorinated pyridines via radiofluorination of pyridine N-oxides . Although optimized for [¹⁸F] labeling, this approach could be adapted for cold fluorine-19 incorporation. The process involves:

-

N-Oxidation: Treating 4-iodo-1-methylpyridin-2-one with m-CPBA to form the N-oxide.

-

Fluorodehydroxylation: Reacting with [¹⁸F]KF/Kryptofix 222 in acetonitrile at 90°C .

Yields exceed 60% radiochemical yield (RCY), demonstrating efficiency for isotopic labeling .

Alternative Routes

VulcanChem reports a multi-step synthesis starting from 4-iodo-1-methylpyridin-2-one:

-

Halogen Exchange: Iodine retention via Sonogashira coupling or Ullmann reactions.

-

Electrophilic Fluorination: Using Selectfluor® or F-TEDA-BF₄ in aqueous acetonitrile.

This method avoids harsh conditions, preserving the iodine substituent for downstream applications.

Table 2: Synthetic Comparison of Fluorinated Iodopyridinones

| Method | Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| Radiofluorination | [¹⁸F]KF, Kryptofix 222 | 60–70% | >95% | |

| Electrophilic Fluorination | Selectfluor®, CH₃CN/H₂O | 45–55% | 90% |

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Iodine’s polarizability enhances solubility in dichloromethane (25 mg/mL). Stability studies indicate decomposition above 150°C, with iodine loss observed via TGA .

Reactivity Profile

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids proceed at the iodine site (Pd(OAc)₂, SPhos, K₂CO₃).

-

Nucleophilic Substitution: Fluorine’s electronegativity activates C-3 for amination or alkoxylation .

Applications in Pharmaceutical Research

PET Tracer Development

The patent US10160695B2 highlights this compound’s utility in synthesizing [¹⁸F]-labeled 3-fluoro-4-aminopyridines, which serve as dopamine D4 receptor ligands . Key advantages include:

-

Short synthesis time (<30 min) compatible with ¹⁸F’s 109.8-min half-life.

-

High molar activity (>50 GBq/μmol) for imaging applications .

Intermediate for Kinase Inhibitors

Iodine’s versatility enables palladium-catalyzed couplings to generate biaryl scaffolds targeting EGFR and BRAF kinases. For example:

-

Step 1: Suzuki coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid.

-

Step 2: Amination at C-3 to introduce solubilizing groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume